molecular formula C19H36O2 B10786709 cis-9,10-Methyleneoctadecanoic acid

cis-9,10-Methyleneoctadecanoic acid

Cat. No.: B10786709
M. Wt: 296.5 g/mol
InChI Key: PDXZQLDUVAKMBQ-ZWKOTPCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-9,10-Methyleneoctadecanoic acid typically involves the cyclopropanation of unsaturated fatty acids. One common method is the reaction of oleic acid with methylene iodide and zinc-copper couple under reflux conditions . This reaction forms the cyclopropane ring at the 9,10 position of the fatty acid chain.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclopropanation reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: cis-9,10-Methyleneoctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The cyclopropane ring can be oxidized to form dihydroxylated products.

    Reduction: Reduction of the cyclopropane ring can lead to the formation of saturated fatty acids.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Dihydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Substituted cyclopropane derivatives.

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific biological roles and its ability to enhance acid secretion in gastric cells. While similar compounds like dihydrosterculic acid share structural features, they may not exhibit the same biological activities or applications.

Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

8-[(1R,2S)-2-octylcyclopropyl]octanoic acid

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1

InChI Key

PDXZQLDUVAKMBQ-ZWKOTPCHSA-N

Isomeric SMILES

CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O

Origin of Product

United States

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